Pyridine-2,3,5,6-tetraamine
Overview
Description
Pyridine-2,3,5,6-tetraamine is a heterocyclic amine with the molecular formula C5H9N5. This compound is characterized by a pyridine ring substituted with four amino groups at the 2, 3, 5, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,3,5,6-tetraamine can be synthesized through several methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation . Another method includes the use of hydroxylamine instead of ammonia to avoid the oxidation step .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,3,5,6-tetraamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, nitro derivatives, and amine derivatives .
Scientific Research Applications
Pyridine-2,3,5,6-tetraamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridine-2,3,5,6-tetraamine involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical pathways. The compound’s multiple amino groups allow it to form stable complexes with metal ions, which can be crucial in catalytic processes .
Comparison with Similar Compounds
Pyridine: A simpler analog with a single nitrogen atom in the ring.
Pyrrole: Another heterocyclic amine with different electronic properties.
Imidazole: Contains two nitrogen atoms in a five-membered ring, offering different reactivity.
Uniqueness: Pyridine-2,3,5,6-tetraamine is unique due to its multiple amino groups, which enhance its reactivity and potential for forming complex structures. This makes it particularly valuable in synthetic chemistry and materials science .
Properties
IUPAC Name |
pyridine-2,3,5,6-tetramine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-2-1-3(7)5(9)10-4(2)8/h1H,6-7H2,(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYUQKZZQKUOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343044 | |
Record name | 2,3,5,6-Pyridinetetramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38926-45-3 | |
Record name | 2,3,5,6-Pyridinetetramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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